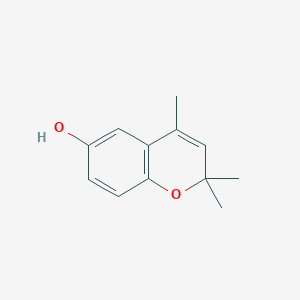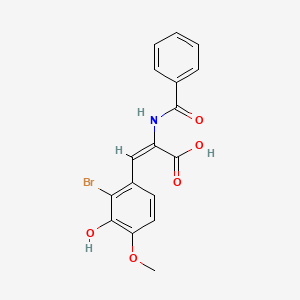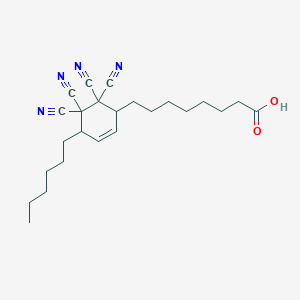
8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple cyano groups and a long alkyl chain, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, cyanide salts, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted cyclohexenes .
Scientific Research Applications
8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid involves its interaction with molecular targets and pathways within biological systems. The cyano groups and alkyl chain play crucial roles in its binding affinity and activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)hexanoic acid
- 8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)decanoic acid
Uniqueness
Compared to similar compounds, 8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid stands out due to its specific alkyl chain length and the positioning of cyano groups. These structural features contribute to its unique chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
6624-40-4 |
|---|---|
Molecular Formula |
C24H32N4O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
8-(5,5,6,6-tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid |
InChI |
InChI=1S/C24H32N4O2/c1-2-3-4-8-11-20-14-15-21(12-9-6-5-7-10-13-22(29)30)24(18-27,19-28)23(20,16-25)17-26/h14-15,20-21H,2-13H2,1H3,(H,29,30) |
InChI Key |
JHXZJCCNJJAREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(C(C1(C#N)C#N)(C#N)C#N)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


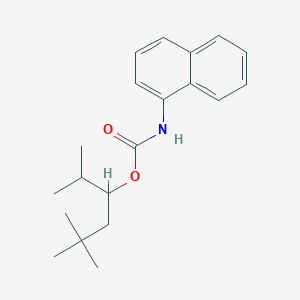


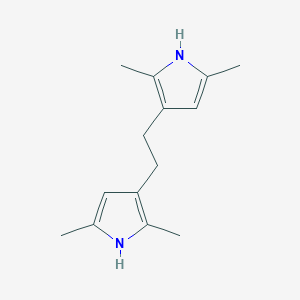
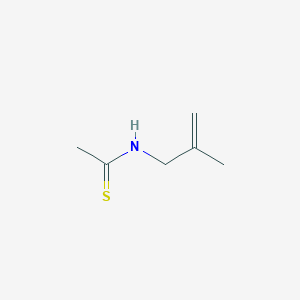


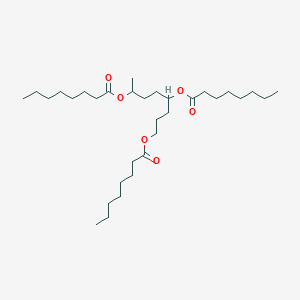
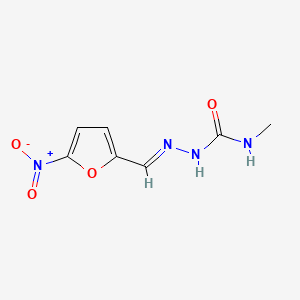
![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)

